molecular formula C10H6Na2O8S2 B086760 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt CAS No. 129-96-4

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt

Cat. No. B086760
CAS RN: 129-96-4
M. Wt: 343.3 g/mol
InChI Key: AFGPCIMUGMJQPD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt" has been examined in various contexts, including its role in chemical synthesis, its physical and chemical properties, and its interactions within different chemical processes.

Synthesis Analysis

The synthesis processes for compounds related to "2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt" involve steps such as sulfonation of naphthalene and subsequent reactions to introduce hydroxy groups. The synthesis of naphthol sulfonic acids, for example, utilizes naphthalene as a raw material, followed by hydrolysis with sodium hydroxide solutions (X. Wen, 2001).

Molecular Structure Analysis

Research on related compounds has included the analysis of molecular structures through various spectroscopic methods. Studies have detailed the synthesis and complexation of substituted disodium-naphthalenedisulfonate compounds, providing insights into their molecular structure and potential applications in creating complex metal ions (M. Kurtoglu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving "2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt" derivatives have been explored, such as the oxidation processes in subcritical water conditions, highlighting their reactivity and potential for various chemical transformations (M. Imbierowicz, 2017).

Physical Properties Analysis

Studies have shown that the physical properties of sulfonated naphthalene compounds can be analyzed using electrohydrodynamic ionization mass spectrometry, which reveals information about their mass spectra and the degrees of dissociation of the sulfonates (S. T. F. Lai & C. A. Evans, 1978).

Chemical Properties Analysis

The chemical properties of naphthalenedisulfonic acid derivatives, including "2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt," have been a subject of interest in studies focusing on their use as reagents in inorganic analysis and their interactions with various metallic ions, revealing their potential in forming colored complexes and their sensitivity to different ions (K. Mathur & A. Dey, 1957).

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

  • Azo-Linked Schiff Base Ligands and Metal Complexes : The compound is used in the synthesis of new azo-linked Schiff base ligands and their metal complexes, revealing its potential in creating novel materials with possible applications in catalysis and materials science (Tunçel & Serin, 2006).

Environmental and Water Treatment Studies

  • Oxidation Mechanisms : Research on the oxidation mechanism of this compound with oxygen in subcritical water provides insights into environmental degradation processes, which is crucial for understanding and developing treatment methods for wastewater containing such compounds (Imbierowicz, 2017).
  • Radiolytic Degradation : Studies on the radiolytic degradation of sulfonated aromatic compounds, including 2,7-naphthalenedisulfonic acid derivatives, in aquatic environments highlight the potential of radiation-based methods for water purification and the remediation of pollutants (Alkhuraiji, 2019).

Materials Science and Engineering

  • Fluorescent Probes : The development of novel water-soluble fluorescent probes based on derivatives of 2,7-naphthalenedisulfonic acid for the detection of methylamine showcases its application in analytical chemistry and sensor technology (Gu, Ma, & Liang, 2001).
  • Coordination Polymers : The synthesis of coordination polymers using this compound offers pathways to materials with potential applications in drug delivery, catalysis, and as antitumor agents, reflecting its role in the development of functional materials (Tai & Zhao, 2013).

Safety And Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

properties

IUPAC Name

disodium;4,5-dihydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGPCIMUGMJQPD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-25-4 (Parent)
Record name Sodium chromotropate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6059609
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white needle-like crystals; [Mallinckrodt Baker MSDS]
Record name Sodium chromotropate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17530
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt

CAS RN

129-96-4
Record name Sodium chromotropate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.